molecular formula C21H14O6 B11306545 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid

4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid

Cat. No.: B11306545
M. Wt: 362.3 g/mol
InChI Key: VVGDKPAICMUBJI-UHFFFAOYSA-N
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Description

4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid is a synthetic xanthene derivative designed for research applications. This compound features a benzoic acid moiety linked to a hydroxyxanthenone core, a structure common in developing fluorescent probes and investigating therapeutic agents. Researchers can leverage this compound as a key intermediate or functional scaffold in various chemical and biological studies. The primary research value of this compound lies in its potential application in medicinal chemistry and probe development. Structurally related xanthene derivatives are investigated for their interaction with key biological targets in neurological diseases. For instance, similar small molecules are surveyed as potential modulators for Alzheimer's disease therapy, focusing on targets like acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregates . Inhibition of AChE increases synaptic acetylcholine levels, which can ameliorate cognitive symptoms, while preventing Aβ aggregation addresses a core pathological hallmark of the disease . The benzoic acid functional group enhances the molecule's ability to participate in molecular recognition and binding, making it a valuable building block for designing more complex bioactive molecules or diagnostic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

4-[(1-hydroxy-9-oxoxanthen-3-yl)oxymethyl]benzoic acid

InChI

InChI=1S/C21H14O6/c22-16-9-14(26-11-12-5-7-13(8-6-12)21(24)25)10-18-19(16)20(23)15-3-1-2-4-17(15)27-18/h1-10,22H,11H2,(H,24,25)

InChI Key

VVGDKPAICMUBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions. This reaction yields 9H-xanthene-9-one as the primary product.

    Hydroxylation: The xanthene core is then hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position.

    Etherification: The hydroxylated xanthene is reacted with 4-formylbenzoic acid in the presence of a base such as sodium hydroxide to form the ether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound participates in reactions typical of xanthone derivatives and benzoic acid systems:

Esterification and Hydrolysis

  • The carboxylic acid group undergoes esterification with alcohols under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

  • Hydrolysis of ester derivatives (e.g., methyl esters) occurs in alkaline media (2 M NaOH, 67–91% yields) .

Example Reaction

4-[(1-Hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methylbenzoic acidCH₃OH/H⁺Methyl ester[1][4]\text{4-{[(1-Hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid} \xrightarrow{\text{CH₃OH/H⁺}} \text{Methyl ester} \quad[1][4]

Oxidation and Reduction

  • The xanthone’s ketone group is resistant to mild reductants but reducible with NaBH₄ to form xanthene derivatives .

  • Benzylic ether linkages are susceptible to oxidative cleavage using KMnO₄ or CrO₃.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for structural diversification:

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids under Pd₂(dba)₃/XPhos catalysis yields 3-aryl substituted derivatives (Table 1) .

Table 1: Representative Suzuki-Miyaura Coupling Outcomes

Boronic Acid ReagentProduct Yield (%)Key Functional GroupSource
2-Formylphenyl73Benzaldehyde
4-Formylphenyl70Benzaldehyde
3-Hydroxyphenyl68Phenol

Conditions : Toluene, 110°C, 24 h, K₃PO₄ base .

Photochemical Reactivity

The xanthone chromophore enables light-induced reactions:

Photo-Favorskii Rearrangement

  • Under UV irradiation (λ = 320 nm), the compound undergoes ring contraction via a triplet-state intermediate .

Mechanism Highlights :

  • Photoexcitation to triplet state (kST=1×108s1k_{ST} = 1 \times 10^8 \, \text{s}^{-1}) .

  • Intramolecular hydrogen abstraction forming aci-nitro intermediates .

  • Rearrangement to benzisoxazole derivatives .

Tyrosinase Inhibitor Development

  • 3-Aryl derivatives (e.g., 4t ) show potent tyrosinase inhibition (IC₅₀ = 11.3 µM vs. kojic acid’s 17.3 µM) .

  • Key structure-activity relationship (SAR):

    • Para-hydroxyl substitution enhances binding via hydrogen bonds .

    • Methoxy groups reduce activity (e.g., 4j IC₅₀ = 36.5 µM) .

Table 2: Selected Inhibitory Activities

CompoundSubstituent PositionIC₅₀ (µM)
4t para-OH11.3
4j para-OMe36.5
4d ortho-COOMe78.1

Reversible Enzyme Inhibition

  • Lineweaver-Burk plots confirm mixed-II (competitive-uncompetitive) inhibition for 4t .

  • Binding involves coordination with tyrosinase’s dicopper center and hydrophobic interactions .

Kinetic Parameters for 4t :

  • KmK_m reduction from 0.48 mM (control) to 0.21 mM (40 µM inhibitor) .

  • VmaxV_{max} decrease from 0.91 µM/s to 0.33 µM/s .

Synthetic Challenges and Optimization

  • Low solubility in aqueous media necessitates polar aprotic solvents (DMSO, DMF) .

  • Purification requires silica gel chromatography (EtOAc/hexane or CH₂Cl₂/MeOH) .

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the potential of 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid in treating Alzheimer's disease. For instance, a study demonstrated that derivatives of xanthone exhibited dual cholinesterase inhibition, which is crucial for enhancing cognitive function in Alzheimer’s patients. The compound showed significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating potent effects .

Antioxidant Properties

The compound also exhibits strong antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress associated with neurodegenerative diseases. Its ability to scavenge free radicals has been quantified, further supporting its role in neuroprotection .

Inhibition of Cancer Cell Proliferation

Studies have explored the anticancer potential of this compound derivatives. One notable investigation reported that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers. For example, one derivative achieved an inhibition rate of 84.19% against MOLT-4 leukemia cells .

Broad-Spectrum Antimicrobial Effects

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant Minimum Inhibitory Concentrations (MICs) .

Potential Applications in Infection Control

The compound's antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for treating infections resistant to conventional antibiotics. Its low toxicity profile makes it a candidate for further exploration in clinical settings .

Data Tables

Application AreaActivity DescriptionReference
NeuroprotectiveDual cholinesterase inhibition
AntioxidantFree radical scavenging
AnticancerInhibition of leukemia cell proliferation
AntimicrobialEffective against Staphylococcus aureus

Case Study 1: Alzheimer's Disease Treatment

A recent study focused on the development of xanthone derivatives for Alzheimer's treatment highlighted the efficacy of these compounds in improving memory function in scopolamine-induced amnesia models. The lead compound demonstrated significant cognitive enhancement and reduced oxidative stress markers .

Case Study 2: Cancer Therapy

In vitro studies on various cancer cell lines have shown that specific derivatives of the compound can induce apoptosis effectively. One derivative was noted for its ability to inhibit tumor growth significantly, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Substituent Positions on Xanthene Core: The target compound’s 1-hydroxy-9-oxo substitution contrasts with analogs like ’s 3-hydroxy-6-oxo configuration. This affects electronic distribution, altering UV-Vis absorption and fluorescence properties .

Benzoic Acid Position :

  • Analogs with benzoic acid at position 2 (e.g., –10) exhibit different steric interactions compared to the target’s position 4. Position 4 may improve binding in biological systems due to reduced steric hindrance .

Functional Group Modifications: Esterification () reduces polarity, impacting membrane permeability in drug delivery . The 4-aminophenoxy group () provides a reactive site for bioconjugation, useful in probe design .

Biological and Industrial Applications: highlights antimicrobial activity in xanthone derivatives, suggesting the target compound’s hydroxy and oxo groups may confer similar properties .

Biological Activity

The compound 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid , a derivative of xanthone, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases, cancer, and antimicrobial effects. This article provides an in-depth analysis of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12O6\text{C}_{15}\text{H}_{12}\text{O}_6

Key Features:

  • Xanthone Backbone : The presence of the xanthone moiety is significant for its biological interactions.
  • Hydroxymethyl Group : This functional group may enhance solubility and bioavailability.

Antioxidant Activity

Research has indicated that compounds with xanthone structures exhibit strong antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, which is crucial in mitigating oxidative stress associated with various diseases .

Neuroprotective Effects

One of the most compelling areas of research involves the neuroprotective potential of xanthone derivatives. In a study focused on Alzheimer's disease models, compounds similar to this compound demonstrated dual cholinesterase inhibition, which is beneficial for treating cognitive decline. The IC50 values for these compounds were reported at 0.85 µM and 0.59 µM for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively .

Antitumor Activity

The antitumor properties of xanthones have also been investigated. For example, a study highlighted the ability of certain xanthone derivatives to induce apoptosis in cancer cells through the activation of the TAp73 pathway, showing promise in neuroblastoma treatment . The compound's mechanism involves cell cycle arrest and enhanced transcriptional activity, making it a candidate for further investigation in oncology.

Antimicrobial Properties

Xanthones have shown antibacterial and antifungal activities against various pathogens. A recent study indicated that certain xanthone derivatives exhibited significant antibacterial effects against multidrug-resistant strains . This suggests potential applications in developing new antimicrobial agents.

Summary of Biological Activities

Activity TypeAssessed CompoundsKey FindingsReference
AntioxidantXanthone derivativesEffective radical scavenging
Neuroprotective4-{[(1-hydroxy-9-oxo...}Dual AChE/BuChE inhibitor
AntitumorXanthone derivativesInduces apoptosis in cancer cells
AntimicrobialVarious xanthonesSignificant activity against pathogens

Case Study 1: Neuroprotective Effects

In a controlled experiment involving scopolamine-induced amnesia in mice, a compound structurally similar to this compound improved memory function significantly. The results indicated a potential therapeutic role for this compound in Alzheimer's disease management.

Case Study 2: Antitumor Potential

A recent clinical investigation into neuroblastoma cells demonstrated that a derivative activated the TAp73 pathway, leading to reduced cell viability. This finding positions the compound as a promising candidate for further development in cancer therapies.

Q & A

Q. What are the critical steps in synthesizing 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid, and how can reaction efficiency be optimized?

The synthesis involves esterification between a xanthenol derivative (e.g., 1-hydroxy-9-oxo-9H-xanthen-3-ol) and a benzoic acid precursor. Key steps include:

  • Acid-catalyzed esterification : Use sulfuric acid or p-toluenesulfonic acid to activate the hydroxyl group for nucleophilic substitution (yield: 65–75%) .
  • Reflux conditions : Maintain temperatures between 80–100°C to accelerate reaction kinetics while avoiding decomposition .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Optimization strategies include using continuous flow reactors for scalable production and recyclable catalysts (e.g., immobilized lipases for enzymatic esterification) to reduce costs .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Identify the xanthene aromatic protons (δ 6.8–8.2 ppm) and the methylene bridge (–OCH2–, δ 4.5–5.0 ppm). The benzoic acid carbonyl (C=O) appears at ~170 ppm in 13C NMR .
  • FT-IR : Confirm ester linkage (C=O stretch at ~1720 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C21H16O6: expected m/z 365.1023) .

Q. What storage conditions are required to maintain the compound’s stability?

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Moisture control : Use desiccants in airtight containers to avoid hydrolysis of the ester bond .
  • Light protection : Shield from UV exposure to preserve the xanthene chromophore .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Multi-technique validation : Cross-reference NMR, IR, and HRMS data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .
  • Impurity profiling : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts from incomplete esterification or oxidation .
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives, particularly for stereoisomers .

Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

  • Catalyst screening : Compare Brønsted acids (H2SO4) vs. enzymatic catalysts (lipases) for eco-friendly synthesis .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction removal via vacuum distillation .
  • Kinetic monitoring : Use in-situ FT-IR or Raman spectroscopy to track esterification progress and adjust reaction time .

Q. How can biological activity studies be designed to account for potential photodegradation of the xanthene moiety?

  • Light-controlled assays : Conduct experiments in dark or low-light conditions to minimize photobleaching .
  • Stability testing : Pre-incubate the compound under assay conditions (e.g., pH 7.4, 37°C) and quantify degradation via HPLC .
  • Fluorescence quenching controls : Include antioxidants (e.g., ascorbic acid) to mitigate reactive oxygen species (ROS) interference .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding affinity with enzymes (e.g., cyclooxygenase-2) based on the benzoic acid pharmacophore .
  • DFT calculations : Predict redox potentials and electron distribution for the xanthene ring to guide derivatization .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with anti-inflammatory activity .

Q. How should researchers address contradictory data in cytotoxicity studies across different cell lines?

  • Purity verification : Ensure >95% purity via HPLC and confirm absence of residual catalysts (e.g., sulfuric acid) via ICP-MS .
  • Cell-line specificity : Test multiple cell lines (e.g., HEK293, HeLa) and normalize results to cell viability controls (MTT assay) .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to identify target pathways (e.g., ROS-mediated apoptosis) .

Data Contradiction Analysis

Example : Conflicting yields reported for esterification (65% vs. 40%) may arise from:

  • Moisture content : Traces of water hydrolyze the ester bond; use molecular sieves or anhydrous solvents .
  • Catalyst deactivation : Replenish acid catalysts mid-reaction or switch to immobilized alternatives .
  • Analytical error : Validate yields via gravimetric analysis and NMR integration .

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